molecular formula C15H13I2NO7S B591566 3,5-Diiodo-L-thyronine 4'-O-Sulfate CAS No. 1628776-32-8

3,5-Diiodo-L-thyronine 4'-O-Sulfate

Número de catálogo: B591566
Número CAS: 1628776-32-8
Peso molecular: 605.138
Clave InChI: HOUQDJLGYJSQKF-ZDUSSCGKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,5-Diiodo-L-Thyronine 4'-O-Sulfate is a sulfated metabolite of thyroid hormone, provided for research use only. Its molecular formula is C15H13I2NO7S, with a molecular weight of 605.08 g/mol . This compound is a key analyte in the study of thyroid hormone metabolism and inactivation pathways. Sulfation is a significant phase II conjugation reaction that facilitates the deiodination and clearance of thyroid hormones from the body. Researchers utilize this compound to investigate the role of sulfotransferase enzymes in hormone regulation and to understand the metabolic fate of iodothyronines in various in vitro and ex vivo model systems. Its structure, (2R)-2-amino-3-[4-(3,5-diiodo-4-sulfooxyphenoxy)phenyl]propanoic acid, makes it a critical reference standard in mass spectrometry-based assays and other analytical techniques for identifying and quantifying sulfated hormone derivatives in biological samples . This product is intended for laboratory research purposes by qualified professionals and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-amino-3-[3,5-diiodo-4-(4-sulfooxyphenoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13I2NO7S/c16-11-5-8(7-13(18)15(19)20)6-12(17)14(11)24-9-1-3-10(4-2-9)25-26(21,22)23/h1-6,13H,7,18H2,(H,19,20)(H,21,22,23)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUQDJLGYJSQKF-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13I2NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enzymatic Formation of 3,5 Diiodo L Thyronine 4 O Sulfate

Sulfation Reactions in Iodothyronine Metabolism

Sulfation is a major pathway in the metabolism of thyroid hormones, functioning alongside deiodination and glucuronidation. researchgate.netnih.gov This conjugation reaction involves the transfer of a sulfonate group to the phenolic hydroxyl group of iodothyronines, which increases their water solubility and facilitates their excretion. physiology.orgeur.nl Importantly, sulfation is considered a key step in the inactivation and degradation of thyroid hormones, as it can significantly alter their subsequent metabolism by deiodinases. nih.govscispace.com For instance, sulfation of thyroxine (T4) and triiodothyronine (T3) markedly accelerates their deiodination to inactive metabolites. researchgate.net

Cytosolic sulfotransferase (SULT) enzymes exhibit distinct but overlapping specificities for various iodothyronines. portlandpress.com Research across different tissues and with recombinant enzymes has consistently shown a general substrate preference order. In human liver and kidney cytosol, as well as with specific recombinant human SULTs, the preference is typically 3,3'-diiodothyronine (B1196669) (3,3'-T2) > reverse T3 (rT3) > T3 > T4. nih.govoup.com Studies in rats show a similar preference, with 3,3'-T2 being the most favored substrate by a significant margin compared to T3, rT3, and T4. physiology.orgphysiology.org

Notably, 3,5-Diiodo-L-thyronine (3,5-T2) is generally a poor substrate for these enzymes. One study characterizing human SULT1C1 found that its activity with 3,5-T2 was only 4% of the activity observed with T3 as the substrate. nih.gov Similarly, studies of liver cytosol from tadpoles during metamorphosis showed that 3,5-diiodothyronine (B1216456) was among the least preferred substrates for sulfation. researchgate.net

Table 1: Relative Sulfotransferase Activity for Various Iodothyronine Substrates

Enzyme SourceSubstrateRelative Activity/Preference OrderReference
Human Liver CytosolT4, T3, rT3, 3,3'-T23,3'-T2 >> rT3 > T3 > T4 nih.govoup.com
Human Kidney CytosolT4, T3, rT3, 3,3'-T23,3'-T2 >> rT3 > T3 > T4 nih.govoup.com
Recombinant Human SULT1A1T4, T3, rT3, 3,3'-T23,3'-T2 >> rT3 > T3 > T4 nih.govoup.com
Recombinant Human SULT1C1T4, T3, rT3, 3,3'-T2, 3,5-T23,3'-T2 (614%) > rT3 (314%) > T3 (100%) > T4 (25%) > 3,5-T2 (4%) nih.gov
Rat Liver CytosolT4, T3, rT3, 3,3'-T23,3'-T2 is the preferred substrate by >50-fold over T3 and rT3; T4 is the poorest substrate. physiology.org

Several cytosolic sulfotransferase isoforms have been identified as catalysts for iodothyronine sulfation in humans and other species. physiology.org These enzymes belong to the SULT1 and SULT2 families and exhibit varying efficiencies and specificities. portlandpress.com

SULT1A1 : Previously known as phenol-preferring sulfotransferase (P-PST), human SULT1A1 is expressed in the liver and kidney and efficiently sulfates iodothyronines. nih.goveur.nl It generally shows a high affinity for iodothyronine substrates. nih.gov

SULT1A3 : Formerly known as monoamine-preferring sulfotransferase (M-PST), SULT1A3 also catalyzes iodothyronine sulfation, though often with a lower affinity than SULT1A1. nih.goveur.nl

SULT1B1 : This isoform is known to catalyze the sulfation of thyroid hormones in addition to various xenobiotic phenols. portlandpress.com In rats, recombinant SULT1B1 is an active iodothyronine sulfotransferase. physiology.orgnih.gov

SULT1C1 : In rats, SULT1C1 is a significant contributor to iodothyronine sulfation, particularly in the liver of male rats. physiology.orgnih.gov Human SULT1C1, found in the adult thyroid gland, has also been characterized and shows a preference for various iodothyronines, suggesting a role in intraglandular hormone processing. nih.gov

SULT1E1 : Often referred to as estrogen sulfotransferase, SULT1E1 has been identified as an efficient iodothyronine sulfotransferase, indicating a potential metabolic link between estrogens and thyroid hormones. eur.nlportlandpress.com

SULT2A1 : This isoform is also capable of sulfating iodothyronines, contributing to the overlapping specificities of the SULT enzyme family. portlandpress.com

In rats, studies with recombinant enzymes showed that rSULT1B1 and rSULT1C1 catalyzed iodothyronine sulfation, while rSULT1A1, rSULT1E1, and several SULT2A isoforms did not. physiology.orgnih.gov

The sulfation reaction for all iodothyronines, including the formation of 3,5-Diiodo-L-thyronine 4'-O-Sulfate, is dependent on the universal sulfate (B86663) donor molecule, 3'-Phosphoadenosine-5'-phosphosulfate (PAPS). physiology.orgoup.com Cytosolic sulfotransferases catalyze the transfer of the sulfuryl group from PAPS to the hydroxyl group of the iodothyronine substrate. physiology.org The availability of PAPS can be a rate-limiting factor in the sulfation process. Kinetic studies have determined the apparent Michaelis-Menten constants (Km) for PAPS with various enzyme preparations, indicating a high affinity. For example, the apparent Km of PAPS (at 0.1 µmol/L 3,3'-T2) was 6.0 µmol/L for human liver cytosol and 0.65 µmol/L for recombinant SULT1A1. nih.govoup.com In rat liver cytosol, the apparent Km for PAPS was found to be between 3.80 and 4.92 µM. oup.com

Table 2: Apparent Michaelis-Menten Constants (Km) for Iodothyronines and PAPS

Enzyme SourceSubstrateApparent Km (µM)Reference
Human Liver Cytosol3,3'-T21.02 nih.govoup.com
Human Liver CytosolT354.9 nih.govoup.com
Human Liver CytosolPAPS6.0 nih.govoup.com
Recombinant Human SULT1A13,3'-T20.14 nih.govoup.com
Recombinant Human SULT1A1PAPS0.65 nih.govoup.com
Recombinant Human SULT1C13,5-T2Not determined, but low activity nih.gov
Recombinant Rat SULT1B13,3'-T27.7 physiology.orgnih.gov
Recombinant Rat SULT1C13,3'-T20.62 physiology.orgnih.gov
Male Rat Liver CytosolPAPS4.92 oup.com

Biosynthetic Pathways of this compound from Precursors

The direct precursor for the enzymatic formation of this compound is the compound 3,5-Diiodo-L-thyronine (3,5-T2). The formation is a single-step sulfoconjugation reaction catalyzed by a sulfotransferase, utilizing PAPS as the sulfate donor. cymitquimica.com

The precursor, 3,5-T2, is itself a metabolite of thyroid hormones. bioscientifica.com It is formed through the enzymatic deiodination of higher iodinated thyronines. Specifically, the type 3 iodothyronine deiodinase (D3), an enzyme that catalyzes inner ring deiodination (IRD), can convert 3,5,3'-triiodothyronine (T3) into 3,5-T2. nih.goveur.nl Therefore, a key biosynthetic pathway leading to the eventual formation of this compound can be described as follows:

Thyroxine (T4) , the primary hormone secreted by the thyroid gland, is converted to the more active 3,5,3'-triiodothyronine (T3) by outer ring deiodination (ORD), primarily by type 1 (D1) and type 2 (D2) deiodinases. nih.govscispace.com

T3 is then metabolized via inner ring deiodination (IRD) by type 3 deiodinase (D3) to form 3,5-Diiodo-L-thyronine (3,5-T2) . eur.nl

Finally, 3,5-Diiodo-L-thyronine (3,5-T2) undergoes sulfation at its 4'-hydroxyl group, catalyzed by a cytosolic sulfotransferase (e.g., SULT1C1), with PAPS acting as the sulfate donor, to yield the final product, This compound . nih.govcymitquimica.com

Deiodination and Desulfation of Sulfated Iodothyronines

Interaction of Sulfated Iodothyronines with Iodothyronine Deiodinases

The iodothyronine deiodinases, a family of selenocysteine-containing enzymes, are central to the activation and inactivation of thyroid hormones. bioscientifica.commdpi.com The addition of a sulfate (B86663) moiety to the iodothyronine structure dramatically alters its properties as a substrate for these enzymes.

Sulfoconjugation generally renders iodothyronines excellent substrates for the Type 1 iodothyronine deiodinase (D1). bioscientifica.com While specific kinetic data for 3,5-diiodo-L-thyronine 4'-O-sulfate (3,5-T2S) is not extensively detailed in the literature, the principles governing the deiodination of other sulfated diiodothyronines, such as 3,3'-diiodothyronine (B1196669) sulfate (3,3'-T2S), are well-established. For instance, the outer ring deiodination (ORD) of 3,3'-T2 is markedly stimulated by sulfate conjugation. scispace.com This suggests that 3,5-T2S is also a readily deiodinated substrate, likely by D1, which is known to act as a scavenger enzyme for inactive, sulfated iodothyronines to clear them from circulation and recycle iodide. bioscientifica.com Studies on related thyronamine (B1227456) compounds have shown that 3,5-diiodo-L-thyronamine is effectively deiodinated by D1, indicating that the core 3,5-diiodothyronine (B1216456) structure is recognized by the enzyme's active site. nih.gov

Sulfation has a profound and differential impact on deiodination pathways, often reversing or enhancing the preferred site of iodine removal. This modification is a key determinant in shifting the metabolic pathway of a thyroid hormone towards irreversible inactivation.

For thyroxine (T4) and 3,5,3'-triiodothyronine (T3), sulfation of the 4'-hydroxyl group completely blocks the activating outer ring deiodination (ORD) pathway. physiology.orgnih.gov Instead, it strongly accelerates their degradation via inner ring deiodination (IRD). physiology.orgnih.govosti.gov For example, the IRD of T4 sulfate (T4S) by rat liver microsomes is enhanced 200-fold compared to that of non-sulfated T4. nih.gov This effectively shunts these hormones away from bioactivation and towards rapid inactivation. physiology.orgnih.gov

Conversely, for other iodothyronines, sulfation can stimulate ORD. The ORD of 3,3'-T2 is significantly enhanced by sulfation. scispace.com This highlights that the effect of sulfation is highly dependent on the specific iodine substitution pattern of the thyronine molecule. scispace.com

Table 1: Effect of Sulfation on Deiodination Pathway Preference by Type 1 Deiodinase (D1)

Substrate Deiodination Pathway Effect of Sulfation Reference
Thyroxine (T4) Outer Ring (ORD) Blocked physiology.orgnih.gov
Inner Ring (IRD) Strongly Stimulated physiology.orgnih.gov
3,5,3'-Triiodothyronine (T3) Inner Ring (IRD) Strongly Stimulated bioscientifica.com
3,3',5'-Triiodothyronine (rT3) Outer Ring (ORD) Unaffected or Stimulated scispace.comnih.gov
3,3'-Diiodothyronine (3,3'-T2) Outer Ring (ORD) Markedly Stimulated scispace.com

The three main isoforms of deiodinase exhibit distinct specificities for sulfated iodothyronines, which dictates the metabolic fate of these conjugates in different tissues. mdpi.comclinicalgate.com

Type 1 Deiodinase (D1): Primarily located in the liver, kidney, and thyroid, D1 is proficient at deiodinating both the inner and outer rings of iodothyronines. nih.gov It shows a remarkable preference for sulfated substrates, catalyzing their deiodination much more efficiently than their non-sulfated counterparts. bioscientifica.com This makes D1 the principal enzyme responsible for the clearance of sulfated iodothyronines from the bloodstream. bioscientifica.comnih.gov

Type 2 Deiodinase (D2): This enzyme is crucial for the local, intracellular production of active T3 in tissues such as the brain, pituitary, and brown adipose tissue. scispace.com D2 exclusively catalyzes ORD. A key distinguishing feature is that D2 does not catalyze the deiodination of sulfated iodothyronines. nih.gov This insensitivity ensures that local T3 production is not influenced by circulating sulfated conjugates.

Type 3 Deiodinase (D3): As the primary physiological inactivator of thyroid hormones, D3 exclusively catalyzes IRD of T4 and T3. mdpi.comscispace.com While its primary substrates are non-sulfated iodothyronines, the metabolism of sulfated compounds is predominantly handled by D1.

Enzymatic Desulfation of Iodothyronine Sulfates

While deiodination represents an irreversible step in the degradation of sulfated iodothyronines, the sulfate group can also be removed by sulfatase enzymes. This desulfation reaction regenerates the non-sulfated iodothyronine, raising the possibility that sulfation can serve as a reversible inactivation pathway, creating a pool of hormone precursors that can be reactivated in a tissue-specific manner. oup.com

Research has identified specific sulfatases capable of hydrolyzing the sulfate bond of iodothyronine sulfates.

Identification of Enzymes: The primary enzyme identified with this activity is the microsomal arylsulfatase C (ARSC), also known as steroid sulfatase (STS). oup.comnih.gov This enzyme is located in the endoplasmic reticulum of cells in tissues like the liver and placenta. oup.comnih.gov In contrast, the soluble, lysosomal sulfatases, arylsulfatase A (ARSA) and arylsulfatase B (ARSB), have been found to be inactive towards iodothyronine sulfates. oup.comnih.gov

Characterization of Activity: Studies using human and rat tissue preparations have characterized the substrate preference of this sulfatase activity. The hydrolysis of 3,3'-T2S and T3 sulfate (T3S) is generally favored over that of reverse T3 sulfate (rT3S) and T4S. oup.comnih.gov Human liver microsomes exhibit particularly high iodothyronine sulfatase activity, with a strong preference for 3,3'-T2S. oup.com The high rate of activity in the liver has led to the suggestion that additional, yet-unidentified, sulfatases may contribute to this process. oup.comnih.gov The characterized sulfatase activities show high apparent Michaelis-Menten constant (Km) values (typically >50 μM) for iodothyronine sulfate substrates, indicating a relatively low affinity. oup.comnih.gov

Table 2: Substrate Preference of Iodothyronine Sulfatase Activity

Enzyme Source Substrate Preference Order Reference
Recombinant Human Arylsulfatase C (ARSC) 3,3'-T2S ≈ T3S >> rT3S ≈ T4S oup.comnih.gov
Human Placenta Microsomes 3,3'-T2S ≈ T3S >> rT3S ≈ T4S oup.comnih.gov
Human Liver Microsomes 3,3'-T2S > T3S >> rT3S ≈ T4S oup.comnih.gov
Rat Liver Microsomes 3,3'-T2S > T3S >> rT3S ≈ T4S oup.com

The activity of iodothyronine sulfatase, primarily ARSC/STS, is subject to regulation in peripheral tissues, which could provide a mechanism for controlling the local reactivation of thyroid hormones.

Hormonal and Cytokine Regulation: The expression and activity of ARSC/STS are known to be modulated by various factors. In studies on different cell lines, glucocorticoids such as cortisol and dexamethasone (B1670325) have been shown to decrease STS activity through a glucocorticoid receptor-mediated pathway. duq.edu Conversely, pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNFα) can increase STS activity, suggesting a link between inflammation and local steroid and thyroid hormone metabolism. oup.com

Tissue-Specific Control: The regulation of sulfatase and sulfotransferase enzymes is crucial for controlling the concentration of active hormones in peripheral tissues. portlandpress.com This balance is vital in hormone-dependent processes and pathologies. The uptake of sulfated precursors from circulation via transporters, followed by intracellular hydrolysis by STS, allows for intracrine (within the same cell) production of active hormones. portlandpress.commdpi.com This system suggests that the regulation of STS activity in specific tissues could play a role in fine-tuning thyroid hormone action under various physiological conditions.

Molecular and Cellular Mechanisms of 3,5 Diiodo L Thyronine 4 O Sulfate and Its Desulfated Analog

Exploration of Direct Molecular Interactions and Binding Proteins

The biological effects of 3,5-T2 and its sulfated analog are initiated by their interaction with specific proteins within the cell. These interactions are crucial for their transport, cellular localization, and subsequent downstream signaling.

Ligand Binding Studies with Putative Intracellular Binding Proteins

Research has identified specific binding sites for 3,5-T2 within the cell, distinct from the well-characterized nuclear thyroid hormone receptors. Photoaffinity labeling studies in rat liver cytosol have identified three putative binding proteins for 3,5-T2 with molecular masses of approximately 86, 66, and 38 kDa. oup.com The binding of [125I]3,5-T2 to these proteins was significantly inhibited by an excess of unlabeled 3,5-T2, indicating specificity. oup.com Interestingly, while 3,5,3'-triiodo-L-thyronine (T3) could also inhibit this binding, it required the presence of NADPH, suggesting a potential regulatory mechanism based on the cell's redox state. oup.com This finding implies that the same protein might bind either T3 or 3,5-T2 depending on cellular conditions, playing a role in the intracellular trafficking of these iodothyronines. oup.com

Furthermore, binding sites for 3,5-T2 have been detected in rat liver mitochondria. nih.gov Radioligand binding experiments have demonstrated specific binding of 3,5-T2 to mitochondrial components, with a maximal binding at pH 7.0. nih.gov The apparent association constant for this binding was determined to be 0.5 ± 0.04 × 10⁸ M⁻¹, with a binding capacity of 0.4 ± 0.04 pmol/mg of mitochondrial protein. nih.gov

Investigation of Potential Thyroid Hormone Receptor Interactions

While much of the action of 3,5-T2 is considered to be independent of thyroid hormone receptors (TRs), some studies indicate that it can interact with these nuclear receptors, albeit with lower affinity than T3. acs.orgmdpi.com 3,5-T2 has been shown to be an active ligand for the classical T3 receptors, capable of modulating their transcriptional activity. frontiersin.org However, its binding affinity for the human TRβ1 is considerably lower than that of T3. mdpi.comnih.gov For instance, the concentration of 3,5-T2 required for in vitro transactivation in luciferase reporter assays is significantly higher (EC50: 4 × 10⁻⁷ M) compared to T3 (EC50: 9 × 10⁻¹² M). nih.gov

Studies in tilapia have revealed that 3,5-T2 can act as an alternative ligand for TRβ1. nih.gov Interestingly, this activation was observed for the human and the long tilapia TRβ1 isoform, but not the short one, suggesting isoform-specific interactions. nih.gov Further analysis indicated that the N-terminus of the receptor is crucial for transactivation by 3,5-T2 but not by T3, highlighting a different mechanism of receptor activation. nih.gov

Cellular Targets and Downstream Signaling Pathways

The interaction of 3,5-T2 with its binding partners initiates a cascade of cellular events, primarily affecting mitochondrial function, gene expression, and the activity of key metabolic enzymes.

Effects on Mitochondrial Function and Bioenergetic Mechanisms

A primary and well-documented target of 3,5-T2 is the mitochondrion, where it exerts rapid effects on energy metabolism. frontiersin.orgbioscientifica.combioscientifica.com Studies have shown that 3,5-T2 can directly stimulate mitochondrial respiration. ebi.ac.uk In hypothyroid rats, administration of 3,5-T2 led to a rapid increase in mitochondrial fatty acid oxidation. nih.govnih.gov This effect was observed with substrates like palmitoyl-CoA, palmitoylcarnitine, and succinate. nih.gov

The mechanisms underlying this enhanced mitochondrial activity include the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which in turn directs lipid metabolism towards oxidation. nih.gov 3,5-T2 also increases the import of fatty acids into the mitochondria. nih.gov Furthermore, it can enhance mitochondrial thermogenesis by promoting "proton leak," a process that dissipates the proton-motive force without ATP synthesis. nih.gov In models of cigarette smoke-induced mitochondrial dysfunction in human alveolar epithelial cells, pretreatment with 3,5-T2 was found to prevent impairments in ATP synthesis and enhance the activity of cytochrome c oxidase. mdpi.com

Modulation of Gene Expression in Experimental Cell Lines and Animal Models

3,5-T2 has been shown to modulate the expression of a variety of genes in different experimental settings. In diet-induced obese mice, 3,5-T2 treatment altered the hepatic expression of genes involved in xenobiotic metabolism, including Phase I and Phase II enzymes and Phase III transporters. bioscientifica.comnih.gov It also influences the expression of thyroid hormone-responsive genes, suggesting a thyromimetic action in the liver. mdpi.combioscientifica.comnih.gov

A 28-day treatment with 3,5-T2 in obese mice resulted in the upregulation of classic hepatic T3 target genes such as Cyp7a1 (cytochrome P450 family 7 subfamily a member 1), Me1 (malic enzyme 1), Cpt1a (carnitine palmitoyltransferase 1a), and Gpd2 (glycerol-3-phosphate dehydrogenase 2). mdpi.com Concurrently, it downregulated the Scd1 (stearoyl-CoA desaturase 1) gene, which is involved in hepatic lipogenesis. mdpi.com In hypothyroid rats, both 3,5-T2 and T3 were shown to induce the expression of hepatic deiodinase type 1 (dio1) and reduce the expression of deiodinase type 3 (dio3). frontiersin.org

Table 1: Effects of 3,5-T2 on Gene Expression in Animal Models

Gene Animal Model Tissue Effect Reference
Cyp7a1 Obese Mice Liver Upregulation mdpi.com
Me1 Obese Mice Liver Upregulation mdpi.com
Cpt1a Obese Mice Liver Upregulation mdpi.com
Gpd2 Obese Mice Liver Upregulation mdpi.com
Scd1 Obese Mice Liver Downregulation mdpi.com
dio1 Hypothyroid Rats Liver Upregulation frontiersin.org
dio3 Hypothyroid Rats Liver Downregulation frontiersin.org

Influence on Metabolic Enzyme Activities in Experimental Models (e.g., Hepatic Malic Enzyme)

Consistent with its effects on gene expression, 3,5-T2 also modulates the activity of key metabolic enzymes. One notable example is the hepatic malic enzyme. Studies in hypothyroid rats have shown that 3,5-T2 is effective at inducing the expression of the hepatic malic enzyme gene. nih.gov In fact, it was reported to be more potent in this regard than in suppressing circulating thyroid-stimulating hormone (TSH), indicating tissue-selective effects. nih.gov This differential action suggests that the effects of 3,5-T2 are not solely dependent on its interaction with TRs but also on local cellular factors. nih.gov

{"answer":"### 4.3. Mechanisms of Cellular Transport and Intracellular Localization

The cellular uptake and subsequent intracellular localization of 3,5-Diiodo-L-thyronine 4'-O-sulfate (T2S) and its desulfated counterpart, 3,5-diiodo-L-thyronine (3,5-T2), are critical determinants of their metabolic activity. The transport of these compounds across the plasma membrane is not a passive process but is facilitated by a variety of specific transporter proteins. Once inside the cell, their distribution to different subcellular compartments dictates their interaction with intracellular targets and metabolic pathways.

The transport of thyroid hormones and their metabolites, including sulfated forms, into cells is a complex process mediated by several families of transmembrane transporters. While the transport of the primary thyroid hormones, thyroxine (T4) and triiodothyronine (T3), has been extensively studied, the mechanisms for their metabolites are less well-defined. However, it is understood that transporters are necessary for T4 and T3 to move from the serum into target cells to exert their biological effects. restorativemedicine.org The energy dependence of these transporters is a significant factor, with T4 transport being more energy-dependent than T3 transport. restorativemedicine.org This suggests that cellular energy status can differentially affect the uptake of various thyroid hormone derivatives.

Key transporters involved in thyroid hormone uptake include the monocarboxylate transporters (MCTs), particularly MCT8 and MCT10, and organic anion transporting polypeptides (OATPs). mdpi.commct8.info MCT8 is recognized as a specific and important transporter for thyroid hormones, facilitating the uptake of T4, T3, and other iodothyronines. hormones.gr Mutations in the gene encoding MCT8 lead to Allan-Herndon-Dudley syndrome, a condition marked by severe neurological deficits and abnormal thyroid hormone levels, highlighting the critical role of this transporter in brain development. hormones.grmdpi.comresearchgate.net OATP1C1 is another crucial transporter, particularly for T4, across the blood-brain barrier. mct8.infomdpi.comnih.gov

While classical thyroid hormone transporters like MCT8, MCT10, and OATPs exhibit lower transport activity for 3,5-T2 compared to T4 and T3, other transporters have been implicated in the uptake of sulfated thyroid hormones. mdpi.com For instance, human SLC22A8 and SLC22A9 have been shown to transport T3 sulfate (B86663). vulcanchem.com This suggests that specific transporters may be responsible for the cellular influx of sulfated metabolites like T2S.

Once inside the cell, the intracellular localization of these compounds is a key aspect of their biological activity. 3,5-T2 has been shown to have direct effects on mitochondria, stimulating respiration and fatty acid oxidation. plos.orgnih.gov This suggests a mechanism for its intracellular trafficking to the mitochondrial compartment. Photoaffinity labeling studies in rat liver cytosol have identified specific binding proteins for 3,5-T2, with apparent molecular masses of 86, 66, and 38 kDa. oup.com The binding of T3 to the 38-kDa protein was found to be dependent on the presence of NADPH, whereas 3,5-T2 binding was not, suggesting a potential regulatory mechanism for their intracellular translocation based on the cell's redox state. oup.com

In diet-induced obese mice, a significant dose-dependent increase in both serum and hepatic concentrations of 3,5-T2 has been observed following its administration. nih.gov This hepatic accumulation points towards either increased uptake or reduced elimination of this metabolite. mdpi.comnih.gov In normal human brain tissue, 3,5-T2 is present at concentrations of 70–150 fmol/g. oup.com

The desulfation of T2S is a critical step for its bioactivation, as the sulfate group generally renders the molecule inactive. This process is catalyzed by iodothyronine sulfatases, which have been characterized in human and rat liver and placenta. nih.gov The activity of these enzymes can regulate the local availability of the active, desulfated form of the hormone.

Physiological Significance and Homeostatic Regulation in Experimental Systems

Role in Thyroid Hormone Homeostasis and Clearance Mechanisms

3,5-Diiodo-L-thyronine (T2) is an endogenous metabolite of thyroid hormones. nih.gov The metabolism and clearance of thyroid hormones are critical for maintaining homeostasis. The body controls thyroid hormone levels through a complex feedback loop involving the hypothalamus, pituitary gland, and the thyroid gland itself. clevelandclinic.org This system ensures a constant level of thyroid hormones in the body. clevelandclinic.org

Thyroxine (T4), the primary secretion of the thyroid gland, is considered a prohormone. nih.gov For it to exert its effects, it must be converted to the more active form, triiodothyronine (T3). clevelandclinic.org This conversion, known as deiodination, is carried out by deiodinase enzymes. clevelandclinic.orgnih.gov The intracellular availability of the active hormone is tightly regulated by transmembrane transporters and metabolizing enzymes. nih.gov

Deiodinases play a crucial role in this regulation. Type 1 deiodinase (D1), found primarily in the liver and kidneys, is involved in the production of plasma T3 and the clearance of reverse T3 (rT3). nih.gov Type 2 deiodinase (D2) is key for local T3 production in tissues like the central nervous system, pituitary, and muscle. nih.gov Type 3 deiodinase (D3) is responsible for the degradation of thyroid hormones. nih.gov The sulfation of thyroid hormones is another important pathway in their metabolism, often leading to their inactivation and subsequent excretion.

Contribution to Local Tissue-Specific Thyroid Hormone Availability and Action

The local availability of active thyroid hormone in specific tissues is a critical determinant of its physiological effects. This localized control is largely managed by the deiodinase enzymes. nih.gov D2, for instance, plays a significant role in maintaining T3 levels within specific cells and tissues, adapting to changing physiological demands. nih.gov

3,5-T2 has been shown to exert thyromimetic effects, meaning it can mimic the actions of thyroid hormones. wikipedia.org Studies have demonstrated that 3,5-T2 can influence gene expression in target tissues by binding to nuclear thyroid hormone receptors (TRs). frontiersin.org Specifically, it has been shown to stimulate the TR-beta receptor, which can lead to an increase in energy expenditure. wikipedia.org

In experimental models, 3,5-T2 has been observed to have effects on the pituitary. wikipedia.orgnih.gov It can suppress the release of thyroid-stimulating hormone (TSH), a key regulator of thyroid gland function. wikipedia.org This suggests that 3,5-T2 can participate in the negative feedback loop that controls thyroid hormone production. nih.gov

Physiological Implications in States of Altered Metabolic Conditions in Animal Models

In animal models of altered metabolic conditions, such as diet-induced obesity, the administration of 3,5-T2 has shown significant effects. nih.gov Research in rats fed a high-fat diet (HFD) has revealed that 3,5-T2 administration can prevent weight gain, reduce fat mass, and decrease serum levels of triglycerides and cholesterol. frontiersin.orgfrontiersin.org It appears to achieve this by increasing the rate of fatty acid oxidation in the liver. frontiersin.org

Furthermore, studies on HFD-fed rats have shown that 3,5-T2 can counteract the accumulation of lipids within muscle cells (intramyocellular lipid accumulation), a condition that can lead to insulin (B600854) resistance and tissue damage. nih.gov It also appears to ameliorate insulin sensitivity in the gastrocnemius muscle. nih.gov Proteomic studies have indicated that 3,5-T2 can reverse many of the protein profile changes induced by a high-fat diet, particularly in mitochondria. nih.gov

Interestingly, while 3,5-T2 has demonstrated these beneficial metabolic effects, some studies have also reported thyromimetic effects on the heart and other tissues, raising considerations for its potential applications. nih.gov The effects of 3,5-T2 may be dependent on various factors, including the animal model, diet, and hormonal status. nih.gov

Involvement in Deiodinase Activity Modulation in Experimental Contexts

3,5-T2 has been shown to directly influence the activity of deiodinase enzymes in experimental settings. In vivo and in vitro studies in rats have demonstrated that 3,5-T2 can stimulate the activity of type 1 5'-deiodinase (D1) in the anterior pituitary. nih.gov A single injection of 3,5-T2 in rats led to a transient increase in D1 activity in the anterior pituitary. nih.gov

In cultured pituitary cells (GH3 cells), both 3,5-T2 and T3 were found to stimulate D1 activity. nih.gov Conversely, higher doses of 3,5-T2 were observed to rapidly and transiently decrease the activity of type 2 5'-deiodinase (D2) in the anterior pituitary. nih.gov In diet-induced obese mice, 3,5-T2 treatment was found to increase hepatic D1 activity. nih.gov This modulation of deiodinase activity suggests that 3,5-T2 can play a role in regulating the local and systemic availability of active thyroid hormones. nih.gov

Comparative Analysis with Other Iodothyronine Conjugates and Metabolites

Distinguishing 3,5-Diiodo-L-thyronine 4'-O-Sulfate from other Sulfated Iodothyronines (e.g., T3S, T4S)

Sulfation is a key metabolic pathway for thyroid hormones, significantly altering their properties and subsequent metabolic routes. nih.gov While T2S, triiodothyronine sulfate (B86663) (T3S), and thyroxine sulfate (T4S) are all products of this process, they exhibit distinct metabolic behaviors and biological activities.

The metabolic journey of sulfated iodothyronines is largely dictated by their susceptibility to deiodinases, the enzymes responsible for the stepwise removal of iodine atoms. nih.gov Sulfation of the phenolic hydroxyl group significantly influences which deiodinase acts on the molecule and how. nih.gov

T4S and T3S: Sulfation of T4 and T3 primarily directs them towards irreversible inactivation. nih.gov The type I iodothyronine deiodinase (D1) readily deiodinates T4S and T3S in the inner ring, a process that is markedly stimulated by sulfation. nih.gov This leads to their degradation. Conversely, outer ring deiodination (ORD), the activating pathway for T4, is blocked by sulfation. nih.gov

T2S: The deiodination pathway of T2S is less clearly defined in the available research. However, based on the principles of deiodinase activity, it is plausible that T2S would also be a substrate for deiodinases, leading to further breakdown products.

The type II deiodinase (D2), which is crucial for local T3 production, does not act on sulfated iodothyronines. nih.gov In contrast, the type III deiodinase (D3) catalyzes the inactivation of T4 to reverse T3 (rT3) and T3 to 3,3'-diiodothyronine (B1196669) (T2). nih.govutmb.edu

The process of desulfation, catalyzed by sulfatases, can reverse the sulfation, releasing the active hormone. oup.com The presence and activity of these enzymes vary across different tissues and developmental stages, suggesting a mechanism for tissue-specific regulation of thyroid hormone activity. oup.com

Table 1: Comparative Metabolic Fates of Sulfated Iodothyronines

FeatureT4ST3SThis compound (T2S)
Primary Deiodinase Interaction Substrate for D1 (inner ring deiodination) nih.govSubstrate for D1 (inner ring deiodination) nih.govLikely substrate for deiodinases
Effect of Sulfation on Deiodination Blocks outer ring deiodination, stimulates inner ring deiodination nih.govStimulates inner ring deiodination nih.govTo be fully elucidated
Metabolic Outcome Primarily inactivation and degradation nih.govPrimarily inactivation and degradation nih.govPresumed degradation
Reversibility Can be desulfated to T4 by sulfatases oup.comCan be desulfated to T3 by sulfatases oup.comCan be desulfated to 3,5-T2 by sulfatases

The biological activity of sulfated iodothyronines is generally considered to be low due to their rapid clearance and reduced affinity for thyroid hormone receptors. However, their potential to act as a reservoir for active hormones upon desulfation gives them a role in modulating thyroid hormone availability. oup.com Research in various models has begun to shed light on their comparative effects. While specific studies on the biological activity of T2S are limited, inferences can be drawn from the broader understanding of sulfated thyroid hormone metabolites.

Comparison with Non-Sulfated Diiodothyronine Isomers (e.g., 3,5-T2, 3,3'-T2)

The non-sulfated diiodothyronine isomers, particularly 3,5-T2 and 3,3'-T2, are metabolites of T3 and rT3, respectively. nih.gov They possess distinct biological activities that differ significantly from their sulfated counterparts.

3,5-T2 has emerged as a biologically active metabolite of thyroid hormones. nih.govnih.gov It exhibits thyromimetic effects, meaning it mimics some of the actions of T3. frontiersin.org However, its potency and selectivity differ from the classical thyroid hormones. nih.govnih.gov

3,5-T2: In rodent models, 3,5-T2 has been shown to rapidly increase resting metabolic rate and exert beneficial effects on lipid metabolism. nih.gov It appears to have a more pronounced effect on energy metabolism compared to its effect on the hypothalamic-pituitary-thyroid axis. nih.gov

3,3'-T2: This isomer is generally considered to be biologically inactive. nih.gov

The sulfation of 3,5-T2 to form T2S is expected to significantly reduce its thyromimetic potency, as sulfation generally leads to inactivation and enhanced excretion.

Table 2: Thyromimetic Potency of Diiodothyronine Isomers

CompoundThyromimetic ActivityKey Effects in Research Models
3,5-T2 Active nih.govnih.govIncreases metabolic rate, influences lipid metabolism nih.gov
3,3'-T2 Inactive nih.gov-
This compound (T2S) Presumed low to inactivePrimarily a metabolite for excretion

The molecular mechanisms underlying the actions of 3,5-T2 are multifaceted and appear to differ from those of T3. While T3 primarily acts through nuclear thyroid hormone receptors (THRs), evidence suggests that 3,5-T2 may act through both THR-dependent and THR-independent pathways. nih.govnih.gov

3,5-T2: A significant portion of 3,5-T2's effects are thought to be mediated through direct actions on mitochondria, representing a non-genomic mechanism. nih.govnih.gov This is in contrast to the predominantly genomic actions of T3. The affinity of 3,5-T2 for THRs is considerably lower than that of T3. nih.gov

T2S: As a sulfated conjugate, T2S would have a very low affinity for THRs and is not expected to directly initiate the signaling cascades associated with non-sulfated iodothyronines. Its primary role is likely confined to being a metabolic intermediate destined for elimination.

The divergence in molecular targets contributes to the different physiological profiles of these compounds. While 3,5-T2 shows promise as a modulator of energy metabolism, its sulfated form, T2S, is part of the body's mechanism to clear and inactivate thyroid hormone metabolites. nih.govnih.gov

Future Research Directions

Elucidation of Undefined Cellular and Molecular Pathways

A significant gap in our understanding of T2S lies in the delineation of its specific cellular and molecular signaling pathways. While the effects of 3,5-T2 are known to involve both thyroid hormone receptor (THR)-dependent and independent mechanisms, with mitochondria being a key target, it is unclear if T2S follows similar or distinct pathways. nih.govmdpi.com Future investigations should aim to:

Identify specific receptors and binding proteins for T2S: Does T2S interact with known THRs, or does it have its own unique receptors? Investigating its binding affinity to various cellular components will be a critical first step.

Unravel downstream signaling cascades: Once a binding partner is identified, the subsequent intracellular events need to be mapped. This includes exploring the activation or inhibition of protein kinases, transcription factors, and other signaling molecules.

Determine the role of sulfation: A key question is how the addition of a sulfate (B86663) group modifies the biological activity of 3,5-T2. Does sulfation render the molecule inactive, or does it confer novel functions? Studies comparing the effects of 3,5-T2 and T2S in various cellular models are essential. For instance, while 3,5-T2 has been shown to activate SIRT1 and influence pathways related to fatty acid oxidation and lipogenesis, the impact of T2S on these same pathways is unknown. nih.gov

Development of Novel Research Tools for Precise Measurement and Manipulation

Advancing our knowledge of T2S is contingent upon the development of sophisticated research tools for its accurate measurement and functional manipulation. Current methods for detecting thyroid hormone metabolites often rely on techniques like high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), which have been successfully used for quantifying compounds like T3 and T4 in various biological samples. unisi.it However, specific and sensitive assays for T2S are not as well-established. Future efforts should focus on:

Developing highly specific antibodies and immunoassays: The creation of monoclonal or polyclonal antibodies specific to T2S would enable the development of sensitive and high-throughput immunoassays, such as ELISA, for its quantification in biological fluids and tissues. google.com This would be a significant improvement over less specific or more labor-intensive methods.

Synthesizing stable isotope-labeled internal standards: For mass spectrometry-based quantification, the availability of a stable isotope-labeled version of T2S is crucial for achieving high accuracy and precision.

Creating genetic and chemical tools for functional studies: The development of tools to modulate T2S levels in vitro and in vivo is essential for understanding its function. This could include the identification and characterization of the specific sulfotransferases that produce T2S and the development of inhibitors for these enzymes.

Integration of Multi-Omics Data for Comprehensive Understanding of its Biological Role

A systems-level understanding of the biological role of T2S will require the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov This approach has proven valuable in studying thyroid hormone action and related pathologies. nih.govresearchgate.net By combining these datasets, researchers can construct a more holistic picture of how T2S influences cellular and physiological processes. Future research should leverage:

Transcriptomics: Analyzing changes in gene expression in response to T2S administration can reveal the genetic pathways it regulates.

Proteomics: Identifying alterations in the proteome can provide insights into the functional consequences of T2S-induced changes in gene expression.

Metabolomics: Studying the metabolic fingerprint of cells or organisms exposed to T2S can uncover its impact on various metabolic pathways.

By integrating these multi-omics datasets, researchers can build comprehensive models of T2S action, identify novel biomarkers of its activity, and ultimately gain a deeper understanding of its physiological and potentially pathophysiological significance. nih.gov

Q & A

Q. What are the primary mechanisms by which 3,5-Diiodo-L-thyronine (T2) modulates lipid metabolism in experimental models?

T2 enhances mitochondrial fatty acid oxidation and energy expenditure via non-genomic pathways, independent of thyroid hormone receptors (THRs). In hypothyroid rats, T2 rapidly increases hepatic fatty acid oxidation rates and restores bioenergetic parameters, such as FoF1-ATP synthase activity and cardiolipin levels, critical for mitochondrial function . These effects are mediated through direct mitochondrial interactions, including upregulation of oxidative phosphorylation (OXPHOS) complexes I, IV, and V .

Q. How does T2 influence insulin sensitivity in high-fat diet (HFD)-induced metabolic dysfunction?

T2 ameliorates insulin resistance by reducing intramyocellular lipid (IMCL) accumulation and enhancing mitochondrial substrate utilization. In HFD-fed rats, T2 administration restores glycolytic fiber dominance in skeletal muscle, improves mitochondrial morphology, and suppresses pro-inflammatory pathways (e.g., NF-κB signaling), thereby enhancing insulin sensitivity .

Q. What experimental models are commonly used to study T2's metabolic effects?

Rodent models, particularly HFD-fed rats and hypothyroid rats, are widely employed. Key endpoints include mitochondrial respiration assays, OXPHOS complex activity (measured via BN-PAGE), lipid oxidation rates, and histochemical analysis of muscle fiber composition .

Q. What safety precautions are critical when handling T2 in laboratory settings?

T2 should be treated as a non-sterile research compound. Precautions include avoiding repeated freeze-thaw cycles, pre-sterilization for cell culture use, and adherence to institutional biosafety protocols for handling iodinated compounds .

Advanced Research Questions

Q. How can proteomic approaches elucidate T2's effects on skeletal muscle mitochondria in HFD-fed models?

A combination of 2D electrophoresis (2D-E), nanoLC-ESI-LIT-MS/MS, and bioinformatics (e.g., Ingenuity Pathway Analysis) identifies differentially expressed mitochondrial proteins. For example, T2 downregulates oxidative metabolism enzymes (e.g., NADH-ubiquinone oxidoreductase) while upregulating glycolytic pathway components, reflecting mitochondrial adaptation to a glycolytic phenotype .

Q. What methodologies are used to resolve contradictions in T2's effects on mitochondrial reactive oxygen species (ROS)?

Conflicting data on ROS modulation (e.g., reduced H₂O₂ in some studies vs. increased antioxidant activity in others) are addressed through integrated assays:

  • Amplex Red-HRP fluorescence quantifies H₂O₂ release.
  • OxyBlot assays measure protein carbonylation.
  • Morphometric electron microscopy correlates ROS levels with mitochondrial ultrastructure (e.g., cristae density) .

Q. How does T2 regulate mitochondrial dynamics in skeletal muscle during metabolic stress?

T2 prevents HFD-induced mitochondrial fragmentation by normalizing expression of dynamin-1-like protein (DRP1) and peroxisome proliferator-activated receptor gamma coactivator-1α (PGC-1α). This promotes tubular mitochondrial networks and reduces fission, as visualized via transmission electron microscopy .

Q. What experimental designs distinguish T2's genomic vs. non-genomic actions in metabolic tissues?

  • Nuclear receptor knockout models (e.g., TRβ-deficient mice) isolate non-genomic effects.
  • Mitochondrial proteome profiling identifies T2-specific targets (e.g., FoF1-ATP synthase).
  • Acute vs. chronic dosing studies differentiate rapid metabolic effects (e.g., oxygen consumption spikes) from long-term transcriptional changes .

Q. How can metabolomic and transcriptomic data be integrated to map T2's influence on hepatic lipid pathways?

Stable isotope tracing (e.g., ¹³C-palmitate) combined with RNA-seq reveals T2's dual role:

  • Short-term: Enhances β-oxidation flux via mitochondrial enzyme activation.
  • Long-term: Downregulates lipogenic genes (e.g., SREBP1c) and upregulates fatty acid transporters (e.g., CPT1A) .

Q. What are the limitations of current models for studying T2's sulfate derivatives, such as 3,5-Diiodo-L-thyronine 4'-O-Sulfate?

Limited pharmacokinetic data and species-specific metabolism (e.g., sulfation pathways in rodents vs. humans) complicate translational studies. Advanced techniques, such as ion-pair hollow-fiber liquid-phase microextraction coupled with capillary electrophoresis , are required to quantify sulfated derivatives in biological matrices .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.